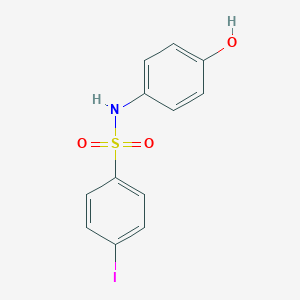
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as NSC 710305, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been found to exhibit a wide range of pharmacological activities.
作用机制
The exact mechanism of action of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the suppression of bacterial and viral infections.
Biochemical and Physiological Effects
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels (angiogenesis), and reduce the production of inflammatory cytokines. It has also been found to have an effect on the central nervous system, although the exact nature of this effect is not yet fully understood.
实验室实验的优点和局限性
One of the main advantages of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is its broad range of pharmacological activities. This makes it a potentially useful compound for the treatment of a wide range of diseases. However, one of the limitations of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are a number of future directions for research on N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305. One area of interest is the development of more efficient synthesis methods that can increase the yield of this compound. Another area of interest is the investigation of the potential use of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 and its potential effects on the central nervous system. Overall, N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 is a promising compound that has the potential to be developed into a useful therapeutic agent for the treatment of a wide range of diseases.
合成方法
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base to form 2-chloro-N-(4-methoxyphenyl)benzamide. This compound is then reacted with 8-aminoquinoline in the presence of a coupling agent to form N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305. The overall yield of this synthesis method is around 50%.
科学研究应用
N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. In particular, N-(2-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide 710305 has shown promising results in the treatment of breast, lung, and colon cancers. It has also been found to inhibit the growth of various bacteria and viruses, including HIV-1 and herpes simplex virus type 1.
属性
分子式 |
C23H17ClN2O4S |
|---|---|
分子量 |
452.9 g/mol |
IUPAC 名称 |
2-chloro-N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H17ClN2O4S/c1-30-18-13-11-17(12-14-18)26(23(27)19-8-2-3-9-20(19)24)31(28,29)21-10-4-6-16-7-5-15-25-22(16)21/h2-15H,1H3 |
InChI 键 |
MWMXYERDXGSOOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)
![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)